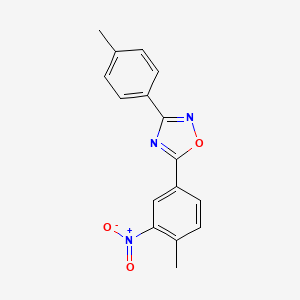
5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, also known as MNPO, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. MNPO is a member of the oxadiazole family, which has been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. This compound has been shown to induce apoptosis in cancer cells by modulating the expression of various genes and proteins. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. Additionally, this compound has been shown to protect against oxidative stress by scavenging free radicals and enhancing antioxidant defense systems. This compound has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, due to its ability to protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has several advantages for use in laboratory experiments, including its high potency, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, including its potential use in drug development, material science, and environmental remediation. This compound has been shown to exhibit potent anticancer activity, and further studies are needed to determine its potential as a therapeutic agent for cancer treatment. Additionally, this compound has been investigated for its potential use in the development of new materials, such as organic light-emitting diodes and solar cells. Finally, this compound has been shown to exhibit potential for use in environmental remediation, such as the removal of heavy metals from contaminated water sources.
Métodos De Síntesis
5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 4-methyl-3-nitrobenzohydrazide with 4-methylbenzoyl chloride in the presence of triethylamine. The resulting intermediate is then cyclized to form this compound. Other methods include the reaction of 4-methyl-3-nitrophenylhydrazine with 4-methylbenzoyl isothiocyanate in the presence of potassium carbonate.
Aplicaciones Científicas De Investigación
5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been investigated for its potential use in various scientific fields, including medicinal chemistry, material science, and organic synthesis. This compound has been shown to exhibit potent antimicrobial, antifungal, and anticancer activities. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
Propiedades
IUPAC Name |
5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-10-3-6-12(7-4-10)15-17-16(22-18-15)13-8-5-11(2)14(9-13)19(20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAPBXATBWQGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


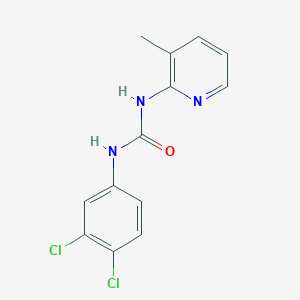
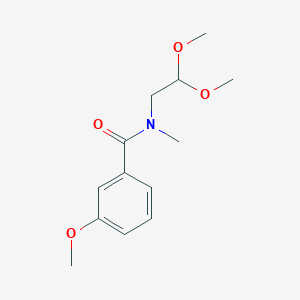
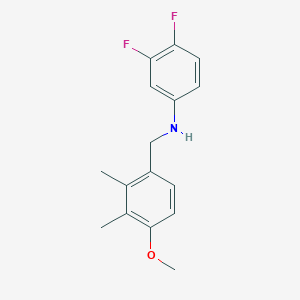
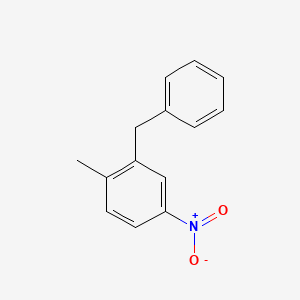
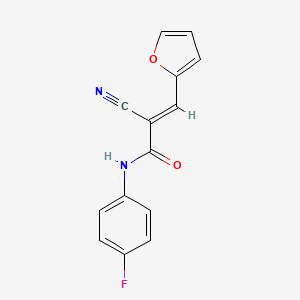
![4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5856832.png)
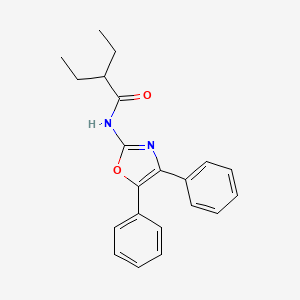
![3-[(2-chloro-5-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5856857.png)
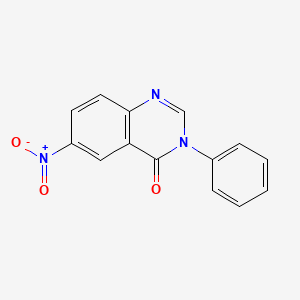
![4-[3-(2-methoxyphenyl)-2-propen-1-yl]thiomorpholine](/img/structure/B5856883.png)
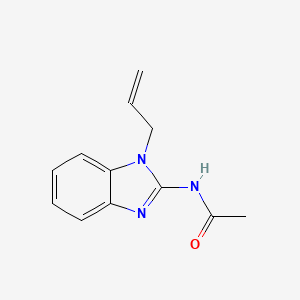
![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5856895.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5856899.png)